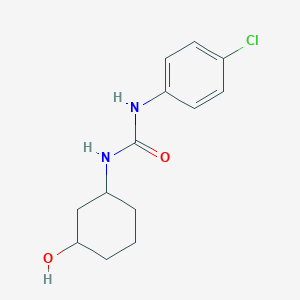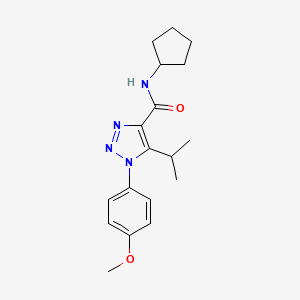![molecular formula C21H22N2O3 B6502992 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 859116-96-4](/img/structure/B6502992.png)
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is C21H22N2O3.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors .Wissenschaftliche Forschungsanwendungen
MCPP has been used in a variety of scientific research applications. It has been used to study the effects of serotonin, dopamine, and other neurotransmitters on the body. It has also been used to study the effects of drugs on cellular and molecular levels. MCPP has been used in studies examining the effects of drugs on the brain, liver, and other organs. It has also been used to study the effects of drugs on behavior and to investigate the effects of drugs on memory and learning.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . The compounds were found to interact with the crystal structure of oxidoreductase proteins .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly oxidoreductase proteins, leading to changes that result in its antimicrobial activity .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
The compound has been reported to exhibit significant antibacterial and antifungal activity, suggesting it may lead to the inhibition or death of these microorganisms .
Vorteile Und Einschränkungen Für Laborexperimente
MCPP has a variety of advantages and limitations for lab experiments. The main advantage of MCPP is that it is a small molecule, which makes it easier to study in a laboratory setting. Additionally, MCPP is a synthetic molecule, which makes it easier to control the concentration of the compound in the experiment. However, MCPP also has some limitations. For example, it is not as potent as some other molecules, so it may not be as effective in certain experiments. Additionally, MCPP is not well-studied, so there may be unknown effects that could be discovered with further research.
Zukünftige Richtungen
MCPP has a variety of potential future directions for research. One potential direction is to further investigate the effects of MCPP on the brain and other organs. Additionally, further research could be conducted to investigate the effects of MCPP on behavior and memory. Additionally, further research could be conducted to investigate the effects of MCPP on drug metabolism and drug interactions. Finally, further research could be conducted to investigate the effects of MCPP on the development of new drugs and treatments.
Synthesemethoden
MCPP can be synthesized using a variety of methods. The most common method is by using a reaction between piperidine and 4-chlorophenylpiperazine. This reaction yields an intermediate product, which is then reacted with 7-methoxy-4-chloro-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The resulting product is MCPP. Other methods for synthesizing MCPP can also be used, such as the reaction between piperazine and 4-chlorophenylpiperazine in the presence of an acid, or the reaction between piperazine and 4-chlorophenylpiperazine in the presence of a base.
Eigenschaften
IUPAC Name |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNUWBLAZAELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6502915.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide](/img/structure/B6502924.png)


![3-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-imino-5-methyl-1,3-thiazolidin-4-one](/img/structure/B6502941.png)
![2-{[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6502947.png)
![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6502962.png)
![4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6502972.png)

![N'-[(2-chlorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502982.png)
![methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B6502996.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503002.png)
![N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6503007.png)